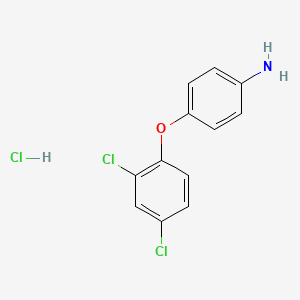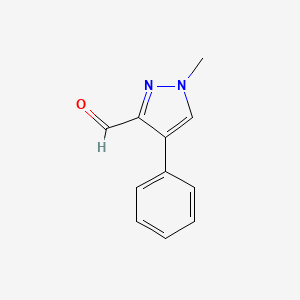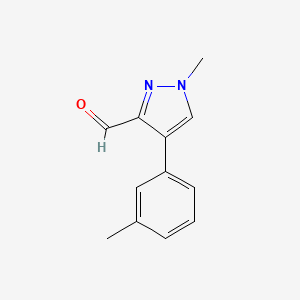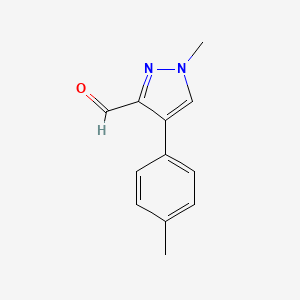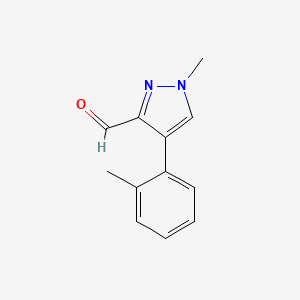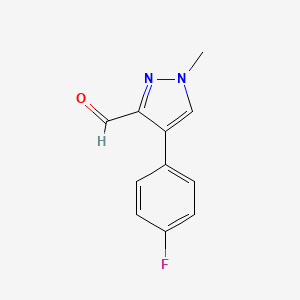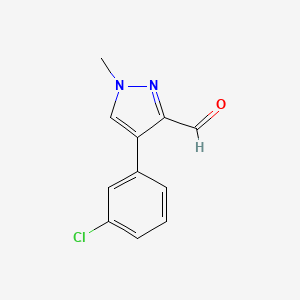
2,2-Difluoro-2-(4-isopropylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-isopropylphenyl)ethanol is a fluorinated organic compound with the molecular formula C11H14F2O. This compound is characterized by the presence of two fluorine atoms attached to the same carbon atom, which is also bonded to a hydroxyl group and a 4-isopropylphenyl group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered lipophilicity, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of difluoroacetates using reducing agents like lithium aluminum hydride. For instance, methyl difluoroacetate or ethyl difluoroacetate can be reduced to yield 2,2-difluoroethanol, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using readily available raw materials and efficient reducing agents. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-isopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluoromethyl derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, ketones, aldehydes, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-2-(4-isopropylphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity are advantageous in drug design, particularly for developing compounds with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-isopropylphenyl)ethanol involves its interaction with various molecular targets. The presence of fluorine atoms increases the compound’s acidity and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to enhanced binding affinity and specificity for certain drug targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: A simpler analog with similar fluorine substitution but lacking the phenyl group.
4-Isopropylphenol: Shares the isopropylphenyl moiety but lacks the fluorinated ethanol group.
2,2-Difluoro-1-(4-isopropylphenyl)ethanol: A closely related compound with slight structural variations.
Uniqueness
2,2-Difluoro-2-(4-isopropylphenyl)ethanol is unique due to the combination of its fluorinated ethanol group and the isopropylphenyl moiety. This combination imparts distinct physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are not found in simpler analogs. These properties make it particularly valuable in drug design and other applications where stability and specificity are crucial .
Properties
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(2)9-3-5-10(6-4-9)11(12,13)7-14/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMGFSRQUJQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![n-(4-Carbamoylphenyl)-4-methyl-2-oxo-2h,3h,4h-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B8010975.png)
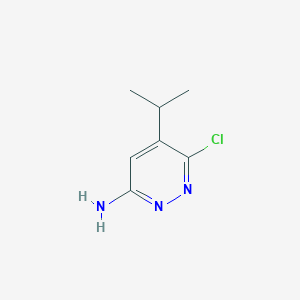
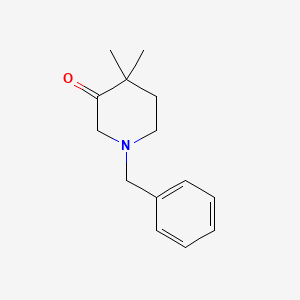
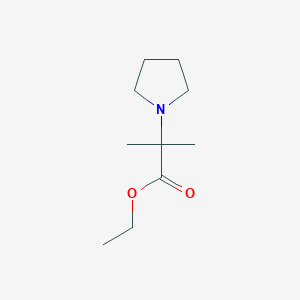
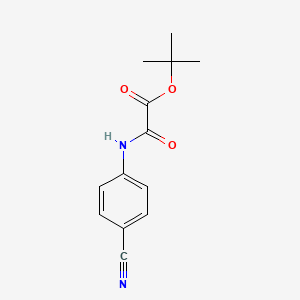
![Methyl 3-[(4-methoxy-4-oxobutyl)amino]benzoate](/img/structure/B8010996.png)
